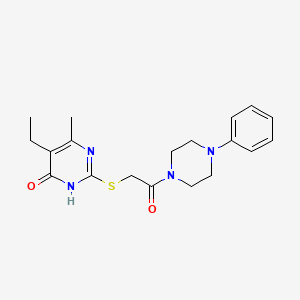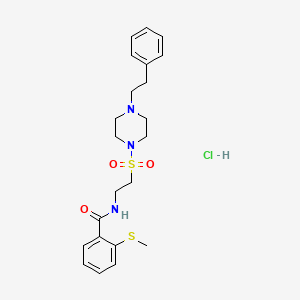![molecular formula C20H20N2O4S B2565867 Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1207054-29-2](/img/structure/B2565867.png)
Benzo[d][1,3]dioxol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new chemotype with potential anti-mycobacterial properties. A series of compounds based on this scaffold showed activity against Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting low cytotoxicity, indicating a promising therapeutic index (Pancholia et al., 2016).
Neuroprotective Activity
A study on antioxidant 8-alkylamino-1,4-benzoxazines highlighted their neuroprotective properties. These compounds prevented ATP level falls caused by hypoxia in astrocytes and were effective in protecting against lesions in a model of brain damage, suggesting their potential utility in treating conditions like cerebral palsy (Largeron et al., 2001).
Fluorescent Logic Gates
Research into solvent-polarity reconfigurable fluorescent logic gates based on 4-piperazino-N-aryl-1,8-naphthalimide crown ethers demonstrates the potential for such molecules in probing cellular microenvironments. These compounds can switch between different logic operations based on solvent polarity, offering tools for cellular and molecular analysis (Gauci & Magri, 2022).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols indicate the potential for structurally related compounds in antimicrobial applications. Certain compounds demonstrated significant activity against Mycobacterium tuberculosis and multidrug-resistant strains, showing the relevance of this chemical scaffold for developing new antimicrobials (Bisht et al., 2010).
Propiedades
IUPAC Name |
[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-19(13-3-4-16-17(10-13)26-12-25-16)21-5-7-22(8-6-21)20(24)15-11-14(15)18-2-1-9-27-18/h1-4,9-10,14-15H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCPHFLKCMRUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2565787.png)
![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2565789.png)



![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2565795.png)
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide](/img/structure/B2565796.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2565797.png)
![4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565798.png)

![[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B2565803.png)


![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)